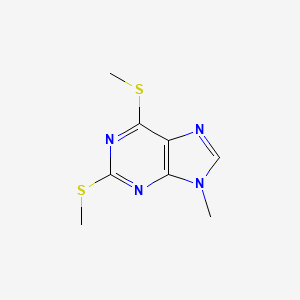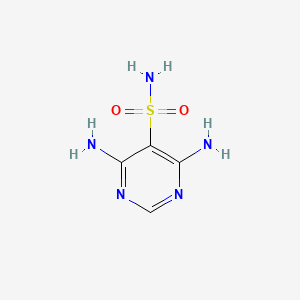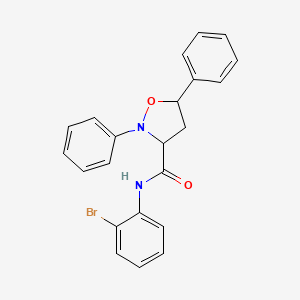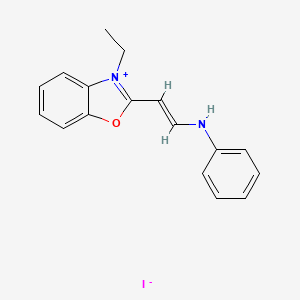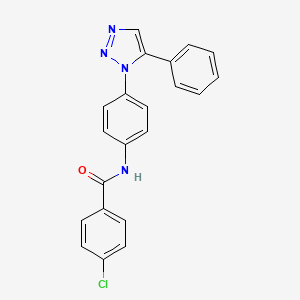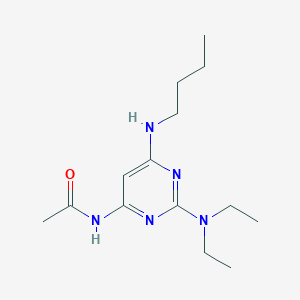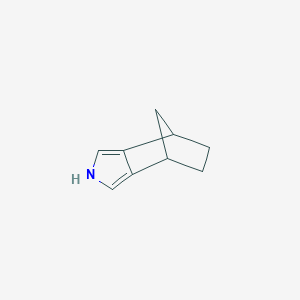
4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole is a heterocyclic compound that contains a nitrogen atom within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole typically involves the cyclization of 1,2-bifunctional derivatives of cyclohexene and cyclohexane with nitrogen reagents such as ammonia or p-nitroaniline in an acidic medium . Another method involves the reaction of 2-formylcyclohexanone with aminomalonic ester in acetic acid, resulting in the formation of 2-ethoxycarbonyl-4,5,6,7-tetrahydroisoindole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under suitable conditions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated derivatives, and various substituted isoindole derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antibacterial agent.
Biological Studies: The compound is studied for its inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on acetylcholinesterase is due to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . Similarly, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, inhibiting its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dihydroisoindole
- Octahydroisoindole
- Methanoisoindoles
Uniqueness
4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole is unique due to its specific structural features, which include a tetrahydroisoindole ring system with a methano bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
73696-20-5 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
4-azatricyclo[5.2.1.02,6]deca-2,5-diene |
InChI |
InChI=1S/C9H11N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h4-7,10H,1-3H2 |
InChI Key |
BCDNWNAVOFAINV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=CNC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)

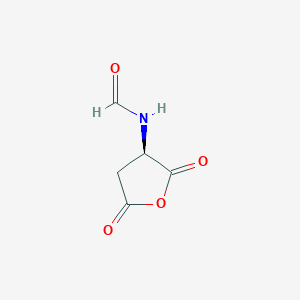
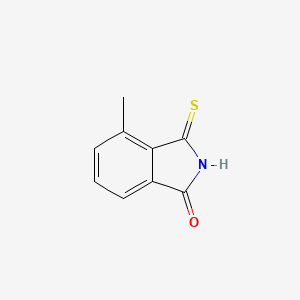
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)



